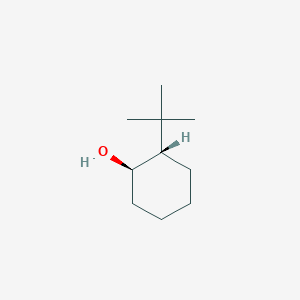

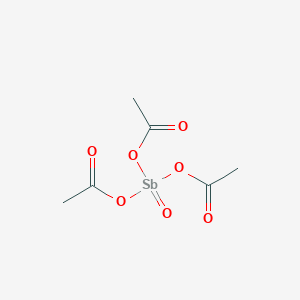

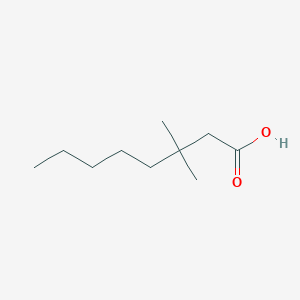

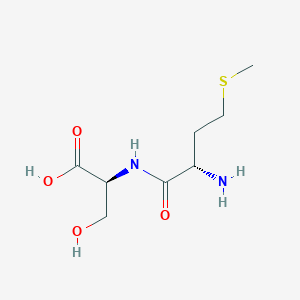

(1R,2S,3R)-1-(5-methylpyrazin-2-yl)butane-1,2,3,4-tetrol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1R,2S,3R)-1-(5-methylpyrazin-2-yl)butane-1,2,3,4-tetrol, also known as D-mannitol, is a sugar alcohol that is commonly used in the pharmaceutical industry as an excipient. It is a white crystalline powder that is odorless and has a sweet taste. D-mannitol is widely used in the formulation of various drugs due to its excellent physicochemical properties, such as solubility, stability, and low toxicity.

Mecanismo De Acción

The mechanism of action of (1R,2S,3R)-1-(5-methylpyrazin-2-yl)butane-1,2,3,4-tetrol as an osmotic agent is based on the principles of osmosis. When (1R,2S,3R)-1-(5-methylpyrazin-2-yl)butane-1,2,3,4-tetrol is administered intravenously, it enters the bloodstream and is distributed throughout the body. It then crosses the blood-brain barrier and enters the brain tissue. Once inside the brain tissue, (1R,2S,3R)-1-(5-methylpyrazin-2-yl)butane-1,2,3,4-tetrol draws water out of the cells, thereby reducing the volume of the brain tissue and the pressure inside the skull.

Biochemical and Physiological Effects

(1R,2S,3R)-1-(5-methylpyrazin-2-yl)butane-1,2,3,4-tetrol has several biochemical and physiological effects on the body. It is a non-metabolizable sugar alcohol that is excreted unchanged in the urine. It does not affect the blood glucose levels and is therefore safe for use in diabetic patients. (1R,2S,3R)-1-(5-methylpyrazin-2-yl)butane-1,2,3,4-tetrol also has a diuretic effect, which can help to reduce fluid overload in patients with heart failure or renal failure.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

(1R,2S,3R)-1-(5-methylpyrazin-2-yl)butane-1,2,3,4-tetrol has several advantages as a laboratory reagent. It is readily available, inexpensive, and has a long shelf-life. It is also easy to handle and has a low toxicity. However, (1R,2S,3R)-1-(5-methylpyrazin-2-yl)butane-1,2,3,4-tetrol has some limitations as a laboratory reagent. It is hygroscopic and can absorb moisture from the air, which can affect its stability and accuracy. It also has a low solubility in some solvents, which can limit its use in certain experiments.

Direcciones Futuras

There are several future directions for the research and development of (1R,2S,3R)-1-(5-methylpyrazin-2-yl)butane-1,2,3,4-tetrol. One area of research is the development of new formulations of (1R,2S,3R)-1-(5-methylpyrazin-2-yl)butane-1,2,3,4-tetrol for the treatment of various diseases. Another area of research is the investigation of the mechanism of action of (1R,2S,3R)-1-(5-methylpyrazin-2-yl)butane-1,2,3,4-tetrol in the brain and its potential use in the treatment of other neurological disorders. Additionally, the use of (1R,2S,3R)-1-(5-methylpyrazin-2-yl)butane-1,2,3,4-tetrol as a cryoprotectant for the preservation of cells and tissues is an area of growing interest in the field of biotechnology.

Métodos De Síntesis

(1R,2S,3R)-1-(5-methylpyrazin-2-yl)butane-1,2,3,4-tetrol can be synthesized by the hydrogenation of fructose or the reduction of mannose. The hydrogenation of fructose is the most common method for the industrial production of (1R,2S,3R)-1-(5-methylpyrazin-2-yl)butane-1,2,3,4-tetrol. The process involves the reaction of fructose with hydrogen gas in the presence of a catalyst, such as Raney nickel or palladium on carbon. The reaction produces (1R,2S,3R)-1-(5-methylpyrazin-2-yl)butane-1,2,3,4-tetrol and water as by-products.

Aplicaciones Científicas De Investigación

(1R,2S,3R)-1-(5-methylpyrazin-2-yl)butane-1,2,3,4-tetrol has been extensively studied for its various scientific research applications. One of the most important applications of (1R,2S,3R)-1-(5-methylpyrazin-2-yl)butane-1,2,3,4-tetrol is in the field of neurology. (1R,2S,3R)-1-(5-methylpyrazin-2-yl)butane-1,2,3,4-tetrol is used as an osmotic agent to reduce intracranial pressure in patients with traumatic brain injury or cerebral edema. It works by drawing water out of the brain tissue, thereby reducing the pressure inside the skull.

Propiedades

Número CAS |

13532-06-4 |

|---|---|

Nombre del producto |

(1R,2S,3R)-1-(5-methylpyrazin-2-yl)butane-1,2,3,4-tetrol |

Fórmula molecular |

C9H14N2O4 |

Peso molecular |

214.22 g/mol |

Nombre IUPAC |

(1R,2S,3R)-1-(5-methylpyrazin-2-yl)butane-1,2,3,4-tetrol |

InChI |

InChI=1S/C9H14N2O4/c1-5-2-11-6(3-10-5)8(14)9(15)7(13)4-12/h2-3,7-9,12-15H,4H2,1H3/t7-,8-,9-/m1/s1 |

Clave InChI |

ZHCOCLGEHTXBQU-IWSPIJDZSA-N |

SMILES isomérico |

CC1=CN=C(C=N1)[C@H]([C@@H]([C@@H](CO)O)O)O |

SMILES |

CC1=CN=C(C=N1)C(C(C(CO)O)O)O |

SMILES canónico |

CC1=CN=C(C=N1)C(C(C(CO)O)O)O |

Sinónimos |

2-METHYL-6-ARABOTETRAHYDROXYBUTYLPYRAZINE |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Pyrrolidine, 1-[2-(dimethylamino)-1,1-dimethylethoxy]-2,2-dimethyl-](/img/structure/B84542.png)

![4-[(Z)-3-aminobut-2-enoyl]oxybutyl (Z)-3-aminobut-2-enoate](/img/structure/B84559.png)